molecular formula C11H21N3O B1485244 {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2098008-90-1

{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Cat. No. B1485244
CAS RN: 2098008-90-1
M. Wt: 211.3 g/mol
InChI Key: ALRYFPYZZKAKDE-UHFFFAOYSA-N
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Description

{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, or 3-EPMPA, is an amine derivative of pyrazole with a variety of applications in scientific research. It is a versatile compound with a wide range of uses in biochemistry, physiology, and pharmacology.

Scientific Research Applications

3-EPMPA has a range of applications in scientific research, including biochemistry, physiology, and pharmacology. In biochemistry, it has been used as a tool to study the role of pyrazole derivatives in enzyme activity. In physiology, it has been used to study the effects of pyrazole derivatives on the nervous system. In pharmacology, it has been used to study the effects of pyrazole derivatives on drug metabolism.

Mechanism of Action

The mechanism of action of 3-EPMPA is not yet fully understood. However, it is believed to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also believed to interact with other enzymes involved in the metabolism of drugs and other compounds, such as cytochrome b5 and NADPH-cytochrome c reductase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-EPMPA are not yet fully understood. However, studies have shown that it can inhibit the activity of cytochrome P450 enzymes and other enzymes involved in drug metabolism. It has also been shown to have an effect on neurotransmitter levels in the brain, which may be involved in its effects on the nervous system.

Advantages and Limitations for Lab Experiments

The use of 3-EPMPA in laboratory experiments has several advantages. It is a relatively stable compound, which makes it easy to store and handle. It is also relatively inexpensive and can be easily synthesized from common reagents. However, its effects on enzymes involved in drug metabolism can make it difficult to use in certain experiments. Additionally, the effects of 3-EPMPA on neurotransmitter levels may make it difficult to use in experiments involving the nervous system.

Future Directions

There are several potential future directions for research involving 3-EPMPA. These include further studies on its mechanism of action, its effects on different types of enzymes, and its effects on different types of neurotransmitters. Additionally, further studies could be conducted to determine its potential therapeutic applications. Finally, further studies could be conducted to explore its potential as a tool for studying the effects of pyrazole derivatives on various biological processes.

properties

IUPAC Name

3-[1-(2-ethoxyethyl)pyrazol-4-yl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-3-15-8-7-14-10-11(9-13-14)5-4-6-12-2/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRYFPYZZKAKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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